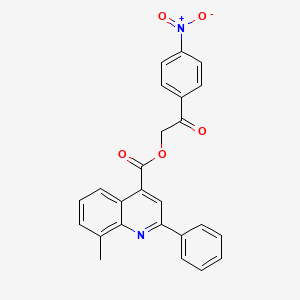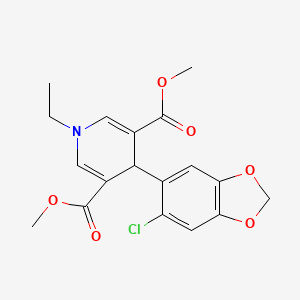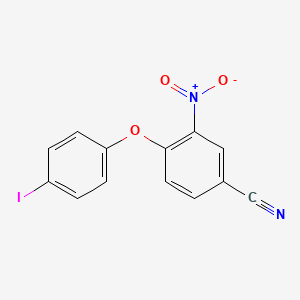
N,N'-(phenylmethylene)bis(3-methylbenzamide)
Übersicht
Beschreibung
“N,N’-(phenylmethylene)bis(3-methylbenzamide)” is a bis-amide based compound . It has been studied for its anion transport and binding properties in lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .
Molecular Structure Analysis
The molecular formula of “N,N’-(phenylmethylene)bis(3-methylbenzamide)” is C29H26N2O2 . It has an average mass of 434.529 Da and a monoisotopic mass of 434.199432 Da .Physical And Chemical Properties Analysis
“N,N’-(phenylmethylene)bis(3-methylbenzamide)” has a density of 1.2±0.1 g/cm3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 78.9±3.0 kJ/mol and a flash point of 128.7±30.3 °C . The compound has a molar refractivity of 134.4±0.3 cm3, and it has 4 H bond acceptors and 2 H bond donors .Wissenschaftliche Forschungsanwendungen
N,N'-(phenylmethylene)bis(3-methylbenzamide) has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,N'-(phenylmethylene)bis(3-methylbenzamide) has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) has also been used as a building block for the synthesis of various organic compounds such as macrocycles and dendrimers.
Wirkmechanismus
Target of Action
It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a well-known insect repellent . DEET has been shown to interact with olfactory receptors in insects, particularly bed bugs
Mode of Action
Deet, a structurally similar compound, has been shown to function as a stimulus that triggers avoidance behaviors in insects . It also acts as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs . It’s possible that N,N’-(phenylmethanediyl)bis(3-methylbenzamide) may have a similar mode of action.
Biochemical Pathways
Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations
Result of Action
Based on the known effects of deet, it’s plausible that n,n’-(phenylmethanediyl)bis(3-methylbenzamide) could trigger avoidance behaviors in insects and interrupt their odor recognition .
Action Environment
It’s known that factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-(phenylmethylene)bis(3-methylbenzamide) in lab experiments is its ease of synthesis and availability. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also a versatile reagent that can be used in various organic reactions. However, N,N'-(phenylmethylene)bis(3-methylbenzamide) is known to be unstable under certain conditions, such as in the presence of strong acids or bases. N,N'-(phenylmethylene)bis(3-methylbenzamide) is also sensitive to light and air, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the research and development of N,N'-(phenylmethylene)bis(3-methylbenzamide). One potential direction is the synthesis of N,N'-(phenylmethylene)bis(3-methylbenzamide) derivatives with improved activity and stability. Another direction is the investigation of the mechanism of action of N,N'-(phenylmethylene)bis(3-methylbenzamide) and its interaction with cellular proteins and enzymes. N,N'-(phenylmethylene)bis(3-methylbenzamide) can also be used as a template for the synthesis of novel organic compounds with potential applications in various fields.
Conclusion:
In conclusion, N,N'-(phenylmethylene)bis(3-methylbenzamide) is a versatile reagent that has gained significant attention in the scientific community due to its potential applications in various fields. N,N'-(phenylmethylene)bis(3-methylbenzamide) can be synthesized through a simple condensation reaction and has been shown to exhibit potent antitumor and antiviral activities. N,N'-(phenylmethylene)bis(3-methylbenzamide) is a promising building block for the synthesis of various organic compounds and has several future directions for research and development.
Biochemische Analyse
Biochemical Properties
It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANCLNNQDCZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3674942.png)
![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)


![3-{5-[(4-bromobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B3674974.png)


![2-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3674988.png)

![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3675015.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)
